7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
Description
7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₃BrN; molecular weight 226.07) is a brominated tetrahydroisoquinoline derivative characterized by a bromine atom at position 7 and a methyl group at position 6 on the isoquinoline scaffold . This compound is primarily utilized in medicinal chemistry and organic synthesis as a building block for pharmaceuticals and bioactive molecules.
Properties
IUPAC Name |
7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h4-5,12H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMATKSWEICTPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNCC2)C=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780738-23-0 | |
| Record name | 7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 6-methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar bromination procedures, with optimizations for yield and purity, and considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinoline derivatives or reduced to form fully saturated isoquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DMF, and catalysts such as palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted isoquinolines
- Quinoline derivatives
- Saturated isoquinoline derivatives
Scientific Research Applications
Biological Applications
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
1. Antimicrobial Activity
- Research indicates that tetrahydroisoquinoline derivatives possess antimicrobial properties. 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline has been studied for its potential to inhibit bacterial growth and could serve as a lead compound in developing new antibiotics .
2. Anticancer Properties
- Studies have shown that compounds in this class may exhibit anticancer effects by modulating biochemical pathways associated with cell proliferation and apoptosis. The presence of the bromine atom is believed to enhance these properties .
3. Neuroprotective Effects
- The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It may interact with neurotransmitter systems to exert protective effects on neuronal cells .
Case Studies
Recent studies have focused on the therapeutic potential of this compound:
Neuroprotective Effects Study
- A study examined the effects of this compound on neuronal cell lines exposed to neurotoxic agents. Results showed that it significantly reduced cell death and improved cell viability compared to untreated controls .
Antimicrobial Efficacy Study
Mechanism of Action
The mechanism of action of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the methyl group can influence the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
7-Bromo-1,2,3,4-tetrahydroisoquinoline (C₉H₁₀BrN; MW 212.09)
- Key Difference : Lacks the methyl group at position 4.
- Synthesis: Direct bromination of tetrahydroisoquinoline, avoiding the need for methylation steps .
6-Bromo-2-methylsulfonyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂BrNO₂S; MW 298.18)
- Key Difference : Contains a methylsulfonyl group at position 2 instead of a methyl group at position 5.
- Impact : The sulfonyl group increases polarity and may enhance binding to charged biological targets. However, synthesis requires prolonged reaction times (72 hours) and yields are lower (2–30%) compared to methods using formalin for methylation .
8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₂BrNO; MW 242.12)
- Key Difference : Methoxy group at position 6 and bromine at position 6.
- Bromine at position 8 shifts steric and electronic effects compared to position 7 .
Halogen-Substituted Analogs
7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₀H₁₁BrFN; MW 244.10)
- Key Difference : Fluorine atom at position 6 instead of methyl.
- Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity to receptors. This analog is explored in CNS drug discovery due to improved blood-brain barrier penetration .
6,8-Dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline
Hydrochloride Salts
7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 74605-95-1)
- Key Difference : Hydrochloride salt form.
- Impact : Enhanced water solubility and crystallinity compared to the free base, making it preferable for formulation in drug development .
7-Bromo-1,2,3,4-tetrahydroisoquinoline Hydrochloride (CAS 220247-73-4)
- Key Difference : Lacks the methyl group.
- Impact : Lower molecular weight (228.56 vs. 226.07 for the free base) and reduced lipophilicity, affecting pharmacokinetic properties such as absorption and tissue distribution .
Biological Activity
7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and applications in research.
Molecular Formula : C10H12BrN
Molecular Weight : 262.58 g/mol
Structure : The presence of a bromine atom at the 7-position and a methyl group at the 6-position significantly influences the compound's reactivity and biological activity.
The mechanism of action for 7-Bromo-6-methyl-THIQ involves its interaction with various biological targets:
- Receptor Binding : The compound has been noted to bind to specific receptors, influencing cellular signaling pathways. For instance, it may act as an antagonist or agonist at certain adrenergic receptors, affecting neurotransmitter release and modulation .
- Enzyme Inhibition : Research indicates that THIQ derivatives can inhibit enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. This inhibition could lead to altered levels of neurotransmitters like norepinephrine and epinephrine, impacting cardiovascular function and stress responses .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of 7-Bromo-6-methyl-THIQ. It has shown promising results in vitro against various cancer cell lines:
| Cell Line | IC50 (μg/mL) |
|---|---|
| MCF-7 (breast) | 0.2 |
| MDA-MB-231 (breast) | 0.08 |
| Ishikawa (endometrial) | 0.61 |
These results indicate that this compound may serve as a lead structure for developing new anticancer agents .
Neuroprotective Effects
Isoquinoline derivatives are known for their neuroprotective effects. 7-Bromo-6-methyl-THIQ has been studied for its ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .
Medicinal Chemistry
7-Bromo-6-methyl-THIQ serves as an important intermediate in synthesizing other pharmacologically active compounds. Its unique structure allows it to be modified to enhance efficacy or selectivity against specific biological targets. For example, modifications at the bromine or methyl positions can lead to derivatives with improved binding affinity and selectivity .
Organic Synthesis
The compound is utilized in organic synthesis as a building block for complex organic molecules. Its ability to undergo various chemical reactions—such as substitution, oxidation, and reduction—makes it versatile for creating novel compounds with desired biological activities.
Case Studies
- Inhibition of PNMT : A study demonstrated that modifications to the THIQ scaffold could enhance its inhibitory effects on PNMT, suggesting potential applications in treating conditions related to catecholamine dysregulation .
- Antiproliferative Activity : Another investigation into substituted THIQs highlighted their antiproliferative effects against human cancer cell lines, emphasizing the importance of structural variations in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of brominated precursors or functionalization of the tetrahydroisoquinoline scaffold. For example, bromination at the 7-position can be achieved using electrophilic brominating agents (e.g., NBS in DMF) under controlled temperatures (0–25°C). Methylation at the 6-position may require alkylation reagents like methyl iodide in the presence of a base (e.g., KCO). Reaction monitoring via TLC or HPLC is critical to optimize time-sensitive steps .
- Key Considerations : Impurities often arise from over-bromination or incomplete ring closure. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves purity. Reported yields range from 40–65%, depending on solvent polarity and catalyst selection .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- H/C NMR : Confirm substitution patterns (e.g., bromine-induced deshielding at C7, methyl group resonance at δ ~2.5 ppm).
- HRMS (ESI/TOF) : Verify molecular ion peaks ([M+H] at m/z 242.12 for CHBrN).
- FT-IR : Identify N-H stretching (3300–3400 cm) and C-Br vibrations (~600 cm).
Cross-referencing with computational data (e.g., PubChem InChI/SMILES) enhances validation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis or weighing.
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents .
- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for brominated tetrahydroisoquinoline derivatives?
- Methodological Answer : Discrepancies often stem from:
- Catalyst Variability : Pd-catalyzed vs. Cu-mediated bromination may alter regioselectivity.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution but may degrade thermally sensitive intermediates.
- Temperature Gradients : Kinetic vs. thermodynamic control in bromination (e.g., 0°C vs. room temperature).
Systematic DOE (Design of Experiments) with variables like solvent, catalyst loading, and time can identify optimal conditions .
Q. What strategies are effective for studying the biological activity of this compound in in vitro models?
- Methodological Answer :
- Target Identification : Screen against GPCRs or monoamine transporters, given structural similarity to neuroactive tetrahydroisoquinolines.
- Assay Design : Use radioligand binding assays (e.g., H-labeled competitors) or fluorescence-based calcium flux assays.
- Metabolic Stability : Assess hepatic clearance using microsomal incubations (human/rat liver microsomes, NADPH cofactors).
Note: Validate cytotoxicity via MTT assays before functional studies .
Q. How can regioselectivity challenges during functionalization of the tetrahydroisoquinoline core be addressed?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., Boc-protected amines) to steer bromination/methylation to desired positions.
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density maps to identify reactive sites.
- Microwave-Assisted Synthesis : Enhances regioselectivity by accelerating reaction kinetics in closed systems .
Data Contradiction Analysis
Q. Why do spectral data (NMR/MS) for similar tetrahydroisoquinolines vary across studies?
- Methodological Answer : Variations arise from:
- Solvent Artifacts : Deuterated solvents (CDCl vs. DMSO-d) shift proton resonances.
- Tautomerism : Prototropic shifts in the tetrahydro ring alter peak splitting patterns.
- Isotopic Purity : Natural abundance Br (49.3%) affects MS isotopic distributions.
Standardize solvent systems and use high-field NMR (>400 MHz) to minimize ambiguity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
